molecular formula C16H24N2O2 B2652338 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)pivalamide CAS No. 1706400-01-2

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)pivalamide

Cat. No.: B2652338
CAS No.: 1706400-01-2
M. Wt: 276.38
InChI Key: BEXYAEOCIDMRIG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)pivalamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a pivalamide group attached to a hydroxyethyl chain, which is further connected to a methylindoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)pivalamide typically involves multiple stepsThe reaction conditions often involve the use of methanesulfonic acid under reflux in methanol to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)pivalamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The indoline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)pivalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)pivalamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the indoline moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)pivalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pivalamide group, in particular, may enhance its stability and bioavailability compared to similar compounds.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)15(20)17-10-14(19)12-5-6-13-11(9-12)7-8-18(13)4/h5-6,9,14,19H,7-8,10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXYAEOCIDMRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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